molecular formula C4HBrF2I2N2 B13468856 1-(bromodifluoromethyl)-4,5-diiodo-1H-imidazole

1-(bromodifluoromethyl)-4,5-diiodo-1H-imidazole

Cat. No.: B13468856
M. Wt: 448.77 g/mol
InChI Key: SEBGGVHIVNVORS-UHFFFAOYSA-N
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Description

1-(Bromodifluoromethyl)-4,5-diiodo-1H-imidazole is a unique compound characterized by the presence of bromodifluoromethyl and diiodo groups attached to an imidazole ring

Chemical Reactions Analysis

Types of Reactions

1-(Bromodifluoromethyl)-4,5-diiodo-1H-imidazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized imidazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated imidazole derivatives, such as:

Uniqueness

1-(Bromodifluoromethyl)-4,5-diiodo-1H-imidazole is unique due to the specific combination of bromodifluoromethyl and diiodo groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .

Biological Activity

1-(Bromodifluoromethyl)-4,5-diiodo-1H-imidazole is a halogenated imidazole derivative notable for its complex structure, which includes bromine, iodine, and difluoromethyl groups. This unique arrangement enhances its potential biological activities, making it a subject of interest in medicinal chemistry.

The compound's reactivity is significantly influenced by its electron-withdrawing halogen substituents. These groups can facilitate nucleophilic substitution reactions, potentially allowing the compound to interact with various biological targets. The presence of multiple halogens also suggests a capacity for diverse biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant biological activity. Similar compounds have demonstrated efficacy against various bacterial strains and fungi, suggesting potential applications in drug development.

Table 1: Comparison of Biological Activities of Halogenated Imidazoles

Compound NameActivity TypeNotable Effects
This compoundAntimicrobialPotential efficacy against bacteria and fungi
4-Iodo-1H-imidazoleAntifungalEffective against Candida species
2-Bromo-4,5-diiodo-1H-imidazoleAntibacterialInhibitory activity against Staphylococcus aureus
5-Fluoro-1H-imidazoleAnticancerInduces apoptosis in cancer cell lines

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
  • DNA Interaction : The imidazole core can interact with DNA, potentially leading to the disruption of replication processes.
  • Cell Membrane Disruption : The lipophilicity conferred by the difluoromethyl group may enhance the compound's ability to penetrate cell membranes.

Case Studies and Research Findings

Research has highlighted the potential of halogenated imidazoles in various therapeutic contexts:

  • Antimicrobial Activity : A study demonstrated that derivatives similar to this compound exhibited broad-spectrum antimicrobial activity. Specific assays showed effective inhibition against Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : In vitro studies indicated that compounds with similar structures could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
  • Fungal Inhibition : Research has shown that halogenated imidazoles can inhibit fungal growth by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes.

Properties

Molecular Formula

C4HBrF2I2N2

Molecular Weight

448.77 g/mol

IUPAC Name

1-[bromo(difluoro)methyl]-4,5-diiodoimidazole

InChI

InChI=1S/C4HBrF2I2N2/c5-4(6,7)11-1-10-2(8)3(11)9/h1H

InChI Key

SEBGGVHIVNVORS-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1C(F)(F)Br)I)I

Origin of Product

United States

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